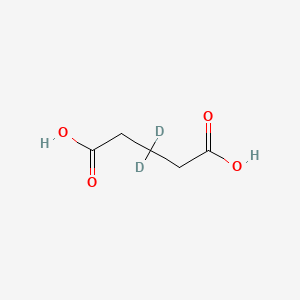
Pentanedioic-3,3-D2 acid
Vue d'ensemble
Description
Pentanedioic-3,3-D2 acid, also known as pentanedioic acid, is an organic compound that is found in many natural sources such as plants and animals. It is a white crystalline solid with a molecular weight of 128.14 g/mol and a melting point of 108 °C. Pentanedioic acid is a dicarboxylic acid, which means that it has two carboxylic acid groups. It is a common intermediate in the synthesis of many other organic compounds.
Mécanisme D'action
The mechanism of action of Pentanedioic-3,3-D2 acid acid is based on its ability to act as a proton acceptor. When Pentanedioic-3,3-D2 acid acid is exposed to an acidic environment, it will accept a proton from the environment, resulting in the formation of the pentanedioate anion. This anion is then capable of participating in a variety of chemical reactions.
Effets Biochimiques Et Physiologiques
Pentanedioic acid has a variety of biochemical and physiological effects. It is known to inhibit enzymes, including those involved in the metabolism of carbohydrates and fats. It is also known to bind to certain receptors in the body, such as the serotonin receptor. In addition, Pentanedioic-3,3-D2 acid acid has been shown to have an anti-inflammatory effect.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Pentanedioic-3,3-D2 acid acid in laboratory experiments include its relatively low cost, its availability, and its ease of synthesis. It is also relatively stable and can be stored for long periods of time. The main limitation of using Pentanedioic-3,3-D2 acid acid in laboratory experiments is that it can be toxic if not handled properly.
Orientations Futures
For research involving Pentanedioic-3,3-D2 acid acid include further exploration of its biochemical and physiological effects. In addition, research could be conducted to determine the optimal conditions for its synthesis, as well as to develop new methods for its synthesis. Additionally, research could be conducted to explore the potential applications of Pentanedioic-3,3-D2 acid acid in the pharmaceutical and industrial fields. Finally, further research could be conducted to explore its potential use as a food additive or preservative.
Applications De Recherche Scientifique
Pentanedioic acid has a variety of scientific research applications. It is widely used in the synthesis of other organic compounds, such as esters and amides. It is also used in the synthesis of polymers and other materials. In addition, Pentanedioic-3,3-D2 acid acid is used in the synthesis of surfactants, catalysts, and other chemicals.
Propriétés
IUPAC Name |
3,3-dideuteriopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCQEDHGNNZCLN-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanedioic-3,3-D2 acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B1444709.png)

![3-Bromo-5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1444712.png)
![6-Bromo-3-chloro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B1444714.png)
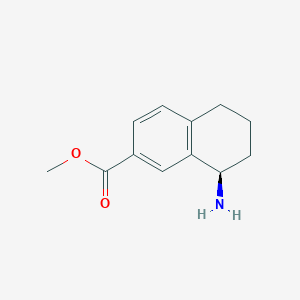


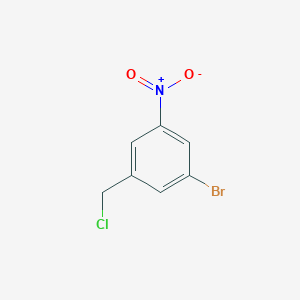
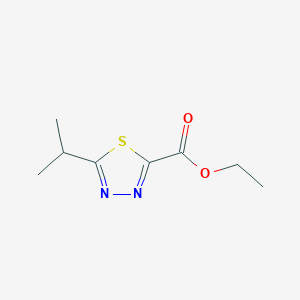



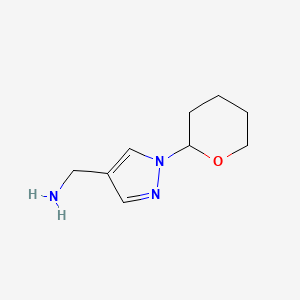
![Spiro[3.3]heptan-2-amine](/img/structure/B1444731.png)